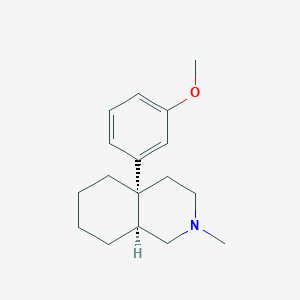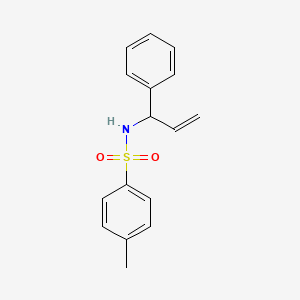
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- is an organic compound with the molecular formula C15H15NO2S. This compound is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group and an N-(1-phenyl-2-propenyl) group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-phenyl-2-propenyl)amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Nitrobenzenes or halogenated benzenes.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, 4-methyl-: A simpler derivative without the N-(1-phenyl-2-propenyl) group.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl group instead of the N-(1-phenyl-2-propenyl) group.
Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-: Substituted with a 4-methylphenyl group instead of the N-(1-phenyl-2-propenyl) group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-(1-phenyl-2-propenyl) group enhances its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Eigenschaften
CAS-Nummer |
58567-43-4 |
|---|---|
Molekularformel |
C16H17NO2S |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
4-methyl-N-(1-phenylprop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h3-12,16-17H,1H2,2H3 |
InChI-Schlüssel |
UZUUSDZEIAKQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


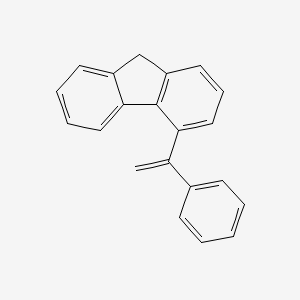
![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)

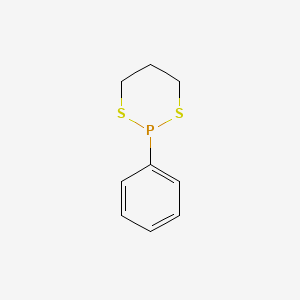
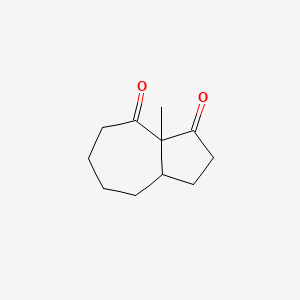

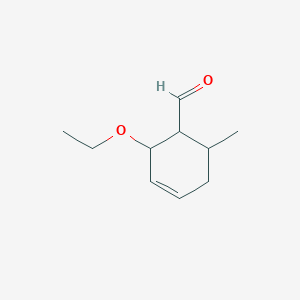
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
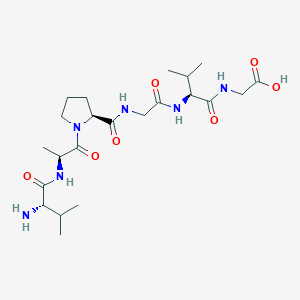
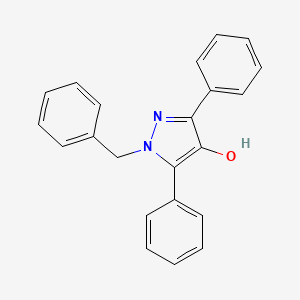

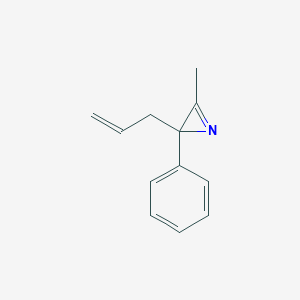
![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
